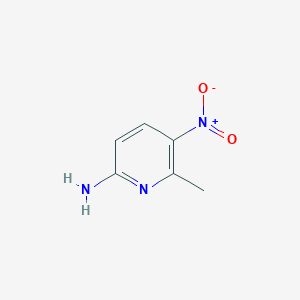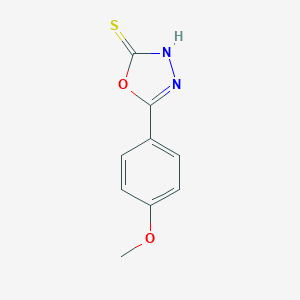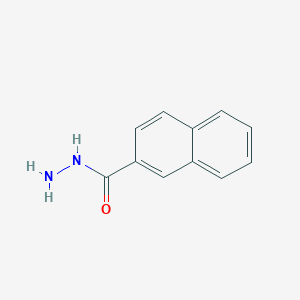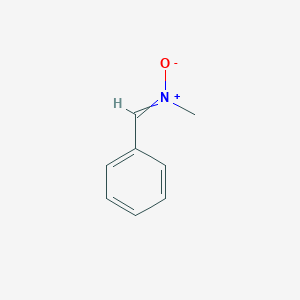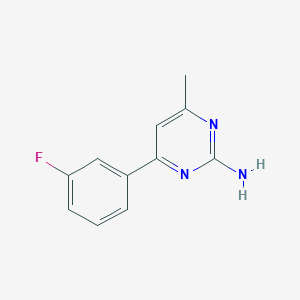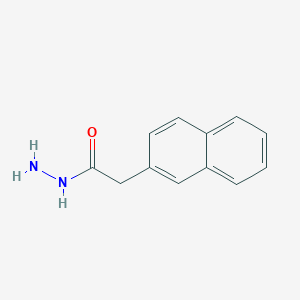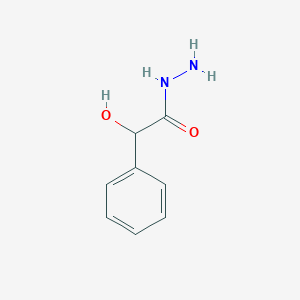![molecular formula C4H4N6 B185730 Tetrazolo[1,5-b]pyridazin-7-amine CAS No. 91114-02-2](/img/structure/B185730.png)
Tetrazolo[1,5-b]pyridazin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazolo[1,5-b]pyridazin-7-amine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has a unique structure that makes it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of Tetrazolo[1,5-b]pyridazin-7-amine is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival. For example, Tetrazolo[1,5-b]pyridazin-7-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting the activity of this enzyme, Tetrazolo[1,5-b]pyridazin-7-amine can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
Tetrazolo[1,5-b]pyridazin-7-amine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory and anti-bacterial activity. Furthermore, studies have suggested that Tetrazolo[1,5-b]pyridazin-7-amine can modulate the activity of various signaling pathways involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tetrazolo[1,5-b]pyridazin-7-amine is its relative ease of synthesis and high yield. Additionally, this compound exhibits potent anti-cancer activity, making it an attractive target for drug development. However, one of the limitations of Tetrazolo[1,5-b]pyridazin-7-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on Tetrazolo[1,5-b]pyridazin-7-amine. One area of research is the development of analogs of this compound with improved solubility and bioavailability. Additionally, studies are needed to further elucidate the mechanism of action of Tetrazolo[1,5-b]pyridazin-7-amine and to identify potential drug targets for this compound. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of Tetrazolo[1,5-b]pyridazin-7-amine as a potential anti-cancer drug.
Conclusion:
In conclusion, Tetrazolo[1,5-b]pyridazin-7-amine is a heterocyclic compound with significant potential for therapeutic applications. Its ease of synthesis, potent anti-cancer activity, and ability to modulate various signaling pathways make it an attractive target for drug development. However, further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of Tetrazolo[1,5-b]pyridazin-7-amine involves the reaction of 2-aminopyridine with sodium azide and copper (I) iodide in DMF (N,N-Dimethylformamide) at 100°C. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the formation of the target compound. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Tetrazolo[1,5-b]pyridazin-7-amine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Studies have shown that this compound exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast, prostate, and lung cancer. Additionally, Tetrazolo[1,5-b]pyridazin-7-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
Numéro CAS |
91114-02-2 |
|---|---|
Nom du produit |
Tetrazolo[1,5-b]pyridazin-7-amine |
Formule moléculaire |
C4H4N6 |
Poids moléculaire |
136.12 g/mol |
Nom IUPAC |
tetrazolo[1,5-b]pyridazin-7-amine |
InChI |
InChI=1S/C4H4N6/c5-3-1-4-7-8-9-10(4)6-2-3/h1-2H,5H2 |
Clé InChI |
OKLXHNPVMLUTCH-UHFFFAOYSA-N |
SMILES |
C1=C(C=NN2C1=NN=N2)N |
SMILES canonique |
C1=C(C=NN2C1=NN=N2)N |
Autres numéros CAS |
91114-02-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
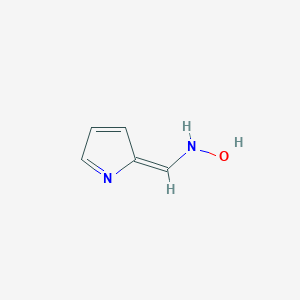

![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
